Cas no 1323966-16-0 (2-Fluoro-5-methyl-4-(trifluoromethyl)-benzyl alcohol)
2-Fluoro-5-methyl-4-(trifluoromethyl)-benzyl alcohol Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol
- 1323966-16-0
- (2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl)methanol
- AKOS015957051
- CS-0316532
- AT22434
- 2-Fluoro-5-methyl-4-(trifluoromethyl)-benzyl alcohol
- MFCD19687197
- JS-4967
- [2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]methanol
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- MDL: MFCD19687197
- Inchi: 1S/C9H8F4O/c1-5-2-6(4-14)8(10)3-7(5)9(11,12)13/h2-3,14H,4H2,1H3
- InChI Key: YSXVMRQKBSXFCF-UHFFFAOYSA-N
- SMILES: FC1=CC(C(F)(F)F)=C(C)C=C1CO
Computed Properties
- Exact Mass: 208.05112752Da
- Monoisotopic Mass: 208.05112752Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 20.2Ų
2-Fluoro-5-methyl-4-(trifluoromethyl)-benzyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F108090-250mg |
2-Fluoro-5-methyl-4-(trifluoromethyl)-benzyl alcohol |
1323966-16-0 | 250mg |
$ 190.00 | 2022-06-05 | ||
| TRC | F108090-500mg |
2-Fluoro-5-methyl-4-(trifluoromethyl)-benzyl alcohol |
1323966-16-0 | 500mg |
$ 305.00 | 2022-06-05 | ||
| Apollo Scientific | PC302244-1g |
2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol |
1323966-16-0 | 98% | 1g |
£60.00 | 2025-02-21 | |
| Apollo Scientific | PC302244-5g |
2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol |
1323966-16-0 | 98% | 5g |
£285.00 | 2025-02-21 | |
| Chemenu | CM319620-5g |
(2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl)methanol |
1323966-16-0 | 95% | 5g |
$511 | 2024-08-02 | |
| 1PlusChem | 1P009J5K-1g |
2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol |
1323966-16-0 | 1g |
$121.00 | 2023-12-22 | ||
| 1PlusChem | 1P009J5K-5g |
2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol |
1323966-16-0 | 5g |
$451.00 | 2023-12-22 | ||
| A2B Chem LLC | AE43928-1g |
(2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl)methanol |
1323966-16-0 | 1g |
$127.00 | 2024-04-20 | ||
| A2B Chem LLC | AE43928-5g |
(2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl)methanol |
1323966-16-0 | 5g |
$449.00 | 2024-04-20 | ||
| Crysdot LLC | CD12153775-5g |
(2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl)methanol |
1323966-16-0 | 95+% | 5g |
$542 | 2024-07-23 |
2-Fluoro-5-methyl-4-(trifluoromethyl)-benzyl alcohol Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2-Fluoro-5-methyl-4-(trifluoromethyl)-benzyl alcohol
Research Briefing on 2-Fluoro-5-methyl-4-(trifluoromethyl)-benzyl alcohol (CAS: 1323966-16-0) in Chemical Biology and Pharmaceutical Applications
The compound 2-Fluoro-5-methyl-4-(trifluoromethyl)-benzyl alcohol (CAS: 1323966-16-0) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings regarding its synthesis, biological activity, and emerging applications in drug development.
Recent studies have highlighted the compound's role as a versatile building block in medicinal chemistry. The presence of both fluorine and trifluoromethyl groups confers enhanced metabolic stability and lipophilicity, making it particularly valuable for the design of small-molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effective incorporation into novel kinase inhibitors, showing improved target binding affinity compared to non-fluorinated analogs.
In synthetic chemistry advancements, researchers have developed more efficient routes to produce 2-Fluoro-5-methyl-4-(trifluoromethyl)-benzyl alcohol with higher yields and purity. A team at MIT reported a catalytic asymmetric synthesis method in Angewandte Chemie (2024) that achieves >95% enantiomeric excess, addressing previous challenges in stereoselective preparation. This breakthrough enables more precise structure-activity relationship studies for pharmaceutical applications.
The compound's biological activity profile has been extensively investigated in recent preclinical studies. Notably, its derivatives have shown promising activity against resistant bacterial strains in antimicrobial research. A Nature Communications paper (2023) detailed its incorporation into novel β-lactamase inhibitors that restore antibiotic efficacy against multidrug-resistant pathogens. The fluorine substitution pattern appears critical for maintaining activity while reducing toxicity.
From a drug metabolism perspective, pharmacokinetic studies reveal that 2-Fluoro-5-methyl-4-(trifluoromethyl)-benzyl alcohol derivatives exhibit favorable ADME properties. The trifluoromethyl group enhances membrane permeability while the benzyl alcohol moiety facilitates phase II metabolism, as demonstrated in recent in vivo studies using radiolabeled analogs (Drug Metabolism and Disposition, 2024). These characteristics make it particularly valuable for CNS-targeting drugs where blood-brain barrier penetration is crucial.
Several pharmaceutical companies have included this compound in their development pipelines. Patent filings from 2023-2024 indicate its use in next-generation antiviral agents, particularly against RNA viruses. The unique electronic properties conferred by its substitution pattern appear to enhance binding to viral polymerase targets while maintaining selectivity against host enzymes.
Ongoing research is exploring the compound's potential in targeted protein degradation strategies. Preliminary results presented at the 2024 ACS Spring Meeting suggest that derivatives of 2-Fluoro-5-methyl-4-(trifluoromethyl)-benzyl alcohol can serve as effective E3 ligase recruiters in PROTAC designs, offering new avenues for addressing traditionally "undruggable" targets.
In conclusion, 2-Fluoro-5-methyl-4-(trifluoromethyl)-benzyl alcohol (1323966-16-0) represents a highly versatile scaffold with growing importance in modern drug discovery. Its unique physicochemical properties and demonstrated biological activities across multiple therapeutic areas position it as a valuable tool for medicinal chemists. Future research directions likely include expanded structure-activity relationship studies and exploration of its applications in emerging therapeutic modalities.
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